6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one is a complex organic compound with a unique structure that combines a cyclopropyl group, a naphthalene moiety, and an azetidine ring attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an acylation reaction, where 2-naphthalen-1-ylacetyl chloride reacts with the azetidine intermediate in the presence of a base like triethylamine.
Cyclopropyl Group Introduction: The cyclopropyl group is typically introduced through a cyclopropanation reaction, using a diazo compound and a transition metal catalyst.
Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through a condensation reaction between the intermediate and a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one
- 6-Cyclopropyl-2-[[1-(2-benzylacetyl)azetidin-3-yl]methyl]pyridazin-3-one
Uniqueness
Compared to similar compounds, 6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one stands out due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the cyclopropyl group may confer unique steric and electronic properties, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22-11-10-21(18-8-9-18)24-26(22)15-16-13-25(14-16)23(28)12-19-6-3-5-17-4-1-2-7-20(17)19/h1-7,10-11,16,18H,8-9,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWJVCCNNQDCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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